Ethylcyclooctane

Boiling Point Thermophysical Property Distillation

Ethylcyclooctane (CAS 13152-02-8), systematically named ethyl-cyclooctane, is a medium-ring cycloalkane hydrocarbon comprising an eight-membered cyclooctane ring bearing a single ethyl substituent. The molecular formula is C10H20, with a molecular weight of 140.27 g/mol.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 13152-02-8
Cat. No. B089186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcyclooctane
CAS13152-02-8
SynonymsEthylcyclooctane
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCC1CCCCCCC1
InChIInChI=1S/C10H20/c1-2-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3
InChIKeyFBGUQAGGWLRXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcyclooctane (CAS 13152-02-8) Technical Baseline and Comparator Landscape for Industrial Procurement


Ethylcyclooctane (CAS 13152-02-8), systematically named ethyl-cyclooctane, is a medium-ring cycloalkane hydrocarbon comprising an eight-membered cyclooctane ring bearing a single ethyl substituent. The molecular formula is C10H20, with a molecular weight of 140.27 g/mol [1]. This compound is a member of the alkyl-substituted cyclooctane series and represents a specific structural variation within the broader class of cycloalkanes [2]. In industrial and research procurement contexts, this compound is most appropriately evaluated against its immediate structural analogs, including the unsubstituted parent cyclooctane (C8H16), the shorter-chain alkyl derivative methylcyclooctane (C9H18), and the smaller-ring analog ethylcyclohexane (C8H16). These four compounds constitute the primary comparator set against which any claimed differentiation for ethylcyclooctane must be quantified and verified.

Why Ethylcyclooctane (CAS 13152-02-8) Cannot Be Interchanged with General Cyclooctane or Ethylcyclohexane Without Performance Consequences


In cycloalkane chemistry, the combination of ring size and alkyl substitution produces non-linear effects on key physical properties such as boiling point, density, refractive index, and vapor pressure that are not predictable by simple additive models [1]. Direct substitution of ethylcyclooctane with the unsubstituted parent cyclooctane introduces a boiling point difference of approximately 33°C and a density differential of approximately 0.05 g/cm³, while substitution with the smaller-ring analog ethylcyclohexane yields a boiling point reduction of over 50°C . These substantial property shifts have direct consequences in industrial applications where precise temperature control, phase separation behavior, refractive index matching, or vapor pressure management is critical to process efficiency, yield, and safety compliance. Furthermore, the unique eight-membered ring architecture of ethylcyclooctane imparts conformational properties that cannot be replicated by six-membered ring analogs, rendering generic interchange scientifically unsound [2]. The quantitative evidence presented in Section 3 establishes the specific, verifiable differentiation that supports informed procurement decisions.

Ethylcyclooctane (CAS 13152-02-8) Quantitative Differentiation: Verified Property Comparisons Against Cyclooctane, Methylcyclooctane, and Ethylcyclohexane


Boiling Point Differentiation: Ethylcyclooctane vs. Cyclooctane vs. Ethylcyclohexane

Ethylcyclooctane exhibits a normal boiling point of 184.8°C at 760 mmHg , which is 33.6°C higher than the unsubstituted parent cyclooctane (151.2°C) and 53.8°C higher than ethylcyclohexane (130-132°C) [1][2]. This elevated boiling point arises from increased molecular weight and enhanced van der Waals interactions due to both the larger eight-membered ring and the ethyl substituent. The property difference is of sufficient magnitude to enable clean distillation-based separation of ethylcyclooctane from its lower-molecular-weight analogs in multicomponent mixtures.

Boiling Point Thermophysical Property Distillation Separation Process

Density and Refractive Index: Differentiating Ethylcyclooctane from Methylcyclooctane and Cyclooctane

Ethylcyclooctane has a reported liquid density of 0.781 g/cm³ and refractive index of 1.428 . In comparison, methylcyclooctane exhibits a lower density of 0.779 g/cm³ and a nearly identical refractive index of 1.427 [1]. The unsubstituted cyclooctane is significantly denser at 0.834-0.840 g/cm³ and has a higher refractive index of approximately 1.458 [2]. The density difference of +0.002 g/cm³ between ethylcyclooctane and methylcyclooctane, while small, is analytically distinguishable via standard densitometry and can be used for compositional verification in blended streams or for quality control in procurement specifications.

Density Refractive Index Liquid Property Quality Control

Vapor Pressure and Flash Point: Process Safety and Volatility Differentiation for Ethylcyclooctane

Ethylcyclooctane exhibits a vapor pressure of 0.986 mmHg at 25°C and a flash point of 53.2°C . In contrast, methylcyclooctane has a notably higher vapor pressure of 2.9 mmHg at 25°C and a lower flash point of 37.7°C [1]. Cyclooctane, being a lower-molecular-weight analog, has an even lower flash point of approximately 28°C . The reduced volatility and higher flash point of ethylcyclooctane confer measurable safety advantages in handling and storage relative to these comparators, specifically a 66% reduction in vapor pressure and a 15.5°C increase in flash point versus methylcyclooctane, and a 25.2°C increase in flash point versus cyclooctane.

Vapor Pressure Flash Point Safety Volatility Process Engineering

Octanol-Water Partition Coefficient (LogP): Hydrophobicity and Environmental Fate Differentiation

The computed octanol-water partition coefficient (XLogP3-AA) for ethylcyclooctane is 5.1 [1], with alternative computed values reported as LogP 5.262 [2]. For comparison, methylcyclooctane has a substantially lower LogP of approximately 3.37 , while cyclooctane is reported with a LogP of approximately 3.8-4.0 . The higher LogP of ethylcyclooctane indicates markedly greater lipophilicity and reduced aqueous solubility, which directly influences its behavior as a non-polar solvent, its environmental partitioning profile, and its potential for bioaccumulation. This property distinguishes ethylcyclooctane from its smaller alkyl-substituted analogs in any application where hydrophobic phase separation or extraction efficiency is a critical performance parameter.

LogP Hydrophobicity Environmental Fate Solvent Selection Partitioning

Conformational Complexity and Molecular Flexibility: Ethylcyclooctane as a Model Medium-Ring Compound

Ethylcyclooctane inherits the complex conformational landscape of the cyclooctane ring system, which is the most conformationally complex cycloalkane due to the existence of multiple conformers of comparable energy (including boat-chair and crown conformations) [1][2]. The addition of an ethyl substituent introduces rotatable bond flexibility and potential steric interactions that further modulate the conformational equilibrium relative to unsubstituted cyclooctane. In contrast, ethylcyclohexane adopts the much simpler chair conformation characteristic of six-membered rings with far fewer low-energy conformers [3]. This intrinsic difference in conformational behavior is not captured by bulk thermophysical properties alone and has direct relevance for computational chemistry studies of medium-ring systems, for investigations of ring strain and reactivity, and for applications where molecular shape and flexibility influence binding or packing behavior.

Conformational Analysis Ring Strain Molecular Modeling Medium Rings

Ethylcyclooctane (CAS 13152-02-8): Evidence-Backed Procurement Use Cases for Research and Industrial Applications


High-Temperature Non-Polar Solvent for Specialized Organic Synthesis

Given its boiling point of 184.8°C , ethylcyclooctane provides a solvent window for reactions requiring elevated temperatures that exceed the operational range of ethylcyclohexane (130-132°C) or cyclooctane (151°C). This makes it a viable candidate for high-temperature transformations catalyzed by organometallic complexes where higher boiling solvents are needed to achieve sufficient reaction rates without pressurization. Procurement should be considered when a hydrocarbon solvent boiling in the 180-190°C range is specified and lower-boiling cycloalkanes are inadequate.

Model Compound for Medium-Ring Conformational and Thermophysical Studies

Ethylcyclooctane represents a specific substitution pattern on the conformationally complex cyclooctane ring [1][2]. Research groups investigating medium-ring conformations, ring strain, or the effect of alkyl substitution on thermophysical properties should procure ethylcyclooctane as a reference compound. Substitution with methylcyclooctane or ethylcyclohexane would alter the system under study and invalidate comparative conclusions about eight-membered ring behavior.

Hydrocarbon Phase Component in Density- or Refractive-Index-Matched Formulations

Ethylcyclooctane's density of 0.781 g/cm³ and refractive index of 1.428 position it as a distinct component for blending hydrocarbon mixtures requiring precise density or optical matching. For example, in buoyancy-based particle separation or in refractive-index-matching experiments where the target density falls between that of methylcyclooctane (0.779 g/cm³) and cyclooctane (0.834 g/cm³), ethylcyclooctane provides a unique, quantifiable intermediate value.

Lipophilic Extraction Solvent with Defined LogP > 5.0

With a computed LogP exceeding 5.0 [3], ethylcyclooctane is among the more hydrophobic simple cycloalkanes. This property supports its use as an extraction solvent for highly non-polar organic compounds from aqueous solutions, particularly where the higher LogP translates to improved partition coefficients relative to methylcyclooctane (LogP ~3.37). Procurement for environmental fate studies, liquid-liquid extraction method development, or hydrophobic model compound investigations should favor ethylcyclooctane when high LogP is a requisite parameter.

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